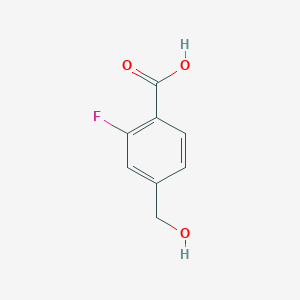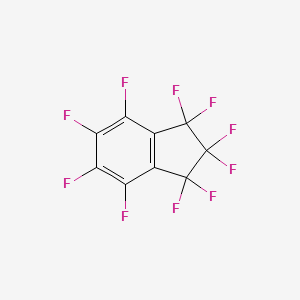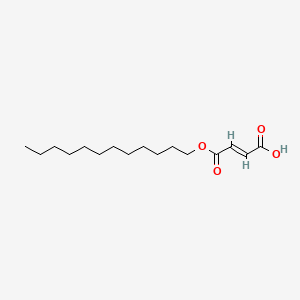
Dodecyl hydrogen fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl hydrogen fumarate is an organic compound with the chemical formula C₁₆H₂₈O₄. It is a white crystalline or powdery solid that is soluble in organic solvents. This compound is primarily used as a surfactant, dispersant, and wetting agent in various industrial applications, including paints, coatings, inks, and adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl hydrogen fumarate is commonly synthesized through an esterification reaction between dodecyl alcohol and fumaric acid. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
C12H25OH+HOOC-CH=CH-COOH→C12H25OOC-CH=CH-COOH+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include controlling the temperature, reaction time, and concentration of reactants. The esterification reaction is typically carried out in a batch or continuous process, followed by purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form dodecyl fumarate.
Reduction: Reduction reactions can convert this compound to dodecyl succinate.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecyl fumarate
Reduction: Dodecyl succinate
Substitution: Various substituted dodecyl fumarates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl hydrogen fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and dispersant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of paints, coatings, inks, and adhesives to improve their properties .
Wirkmechanismus
The mechanism of action of dodecyl hydrogen fumarate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better dispersion and wetting. This is achieved through the interaction of its hydrophobic dodecyl chain with hydrophobic surfaces and its hydrophilic fumarate group with aqueous environments. These interactions facilitate the formation of micelles and other structures that enhance the solubility and stability of various compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: An anionic surfactant commonly used in cleaning and hygiene products.
Dodecyl benzene sulfonate: Another surfactant used in detergents and industrial applications.
Uniqueness
Dodecyl hydrogen fumarate is unique due to its specific ester structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable micelles and its compatibility with a wide range of organic solvents make it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
2424-61-5 |
|---|---|
Molekularformel |
C16H28O4 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
(E)-4-dodecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |
InChI-Schlüssel |
IIPCXIGUIPAGQB-OUKQBFOZSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O |
Key on ui other cas no. |
10283-72-4 68584-36-1 2424-61-5 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


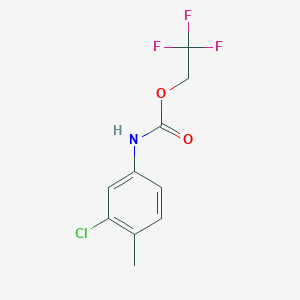
![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)
![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)
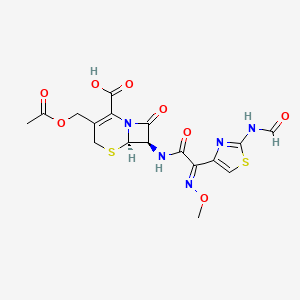
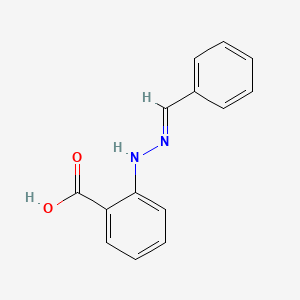
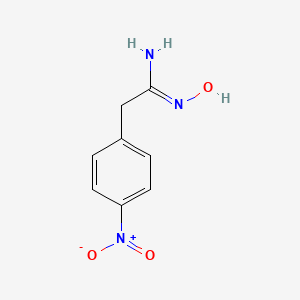
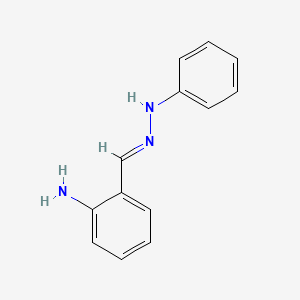
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)
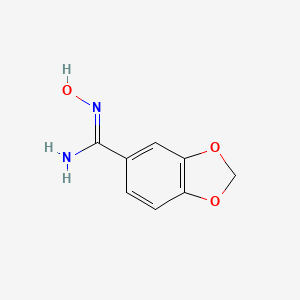
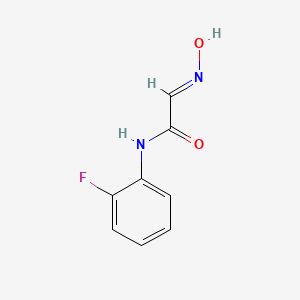
![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)
